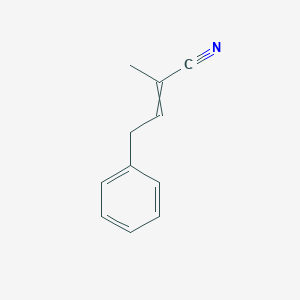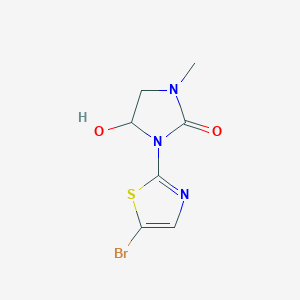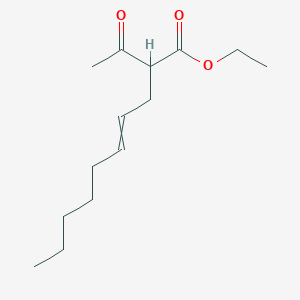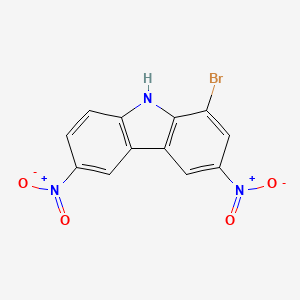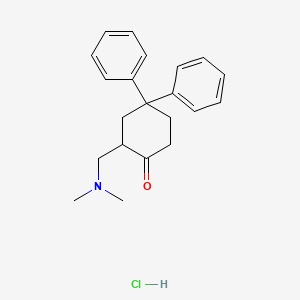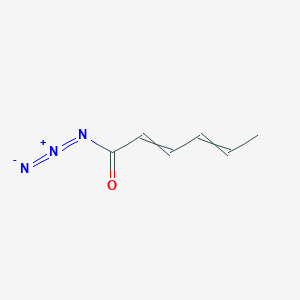
Hexa-2,4-dienoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexa-2,4-dienoyl azide is an organic compound characterized by the presence of an azide group attached to a hexa-2,4-dienoyl moiety
准备方法
Synthetic Routes and Reaction Conditions: Hexa-2,4-dienoyl azide can be synthesized through a diazo transfer reactionThe reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide, under mild conditions to avoid decomposition of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides.
化学反应分析
Types of Reactions: Hexa-2,4-dienoyl azide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides.
Cycloaddition: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
科学研究应用
Hexa-2,4-dienoyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and other materials with unique properties.
Biological Studies: Utilized in the development of bioorthogonal chemistry techniques, allowing for the labeling and tracking of biomolecules in living systems.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
作用机制
The mechanism of action of hexa-2,4-dienoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-rich nature of the azide group, which makes it a good nucleophile and a reactive intermediate in organic synthesis .
相似化合物的比较
Hexa-2,4-dienoyl azide can be compared with other azide-containing compounds, such as:
Phenyl Azide: Similar in reactivity but differs in the aromatic nature of the phenyl group.
Benzyl Azide: Contains a benzyl group, making it more reactive in nucleophilic substitution reactions.
Alkyl Azides: Simpler structures with varying chain lengths, used in similar reactions but with different reactivity profiles.
Uniqueness: this compound is unique due to the presence of conjugated double bonds in the hexa-2,4-dienoyl moiety, which can influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science .
属性
CAS 编号 |
65899-52-7 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC 名称 |
hexa-2,4-dienoyl azide |
InChI |
InChI=1S/C6H7N3O/c1-2-3-4-5-6(10)8-9-7/h2-5H,1H3 |
InChI 键 |
QCZRRHZEWZQYIL-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
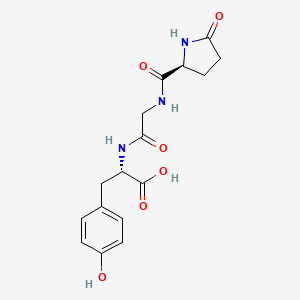
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
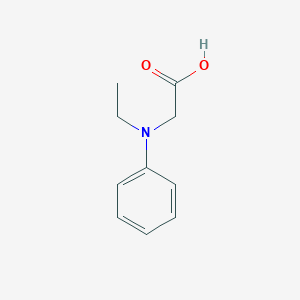
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
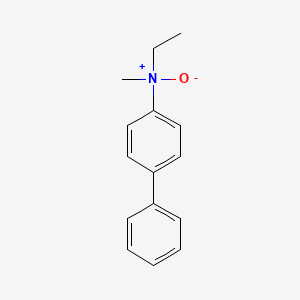

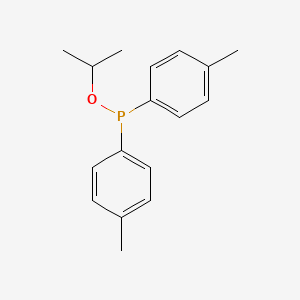
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
